
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidin-2-yl group and a carboxylic acid group . This compound is related to 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, which has a molecular weight of 229.67 .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” are not detailed in the literature, pyrrolidine compounds are known to participate in a variety of chemical reactions. For instance, a Diels–Alder reaction can be used to form new compounds .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Anticancer Potential
Pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines, including A549 (lung cancer), CH1 (human ovarian carcinoma), and SW480 (colon cancer) .
Aggregation-Induced Emission Enhancement (AIEE)
Pyrrolo[1,2-a]pyrimidine derivatives, which can be synthesized from pyrrole scaffolds, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Pharmaceuticals and Agrochemicals
Pyrroles, which are part of the pyrrolo[1,2-a]pyrimidine structure, are among the most important heterocycles in pharmaceuticals and agrochemicals .
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .
Future Directions
The future directions for research on “1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYNTRXPAKSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

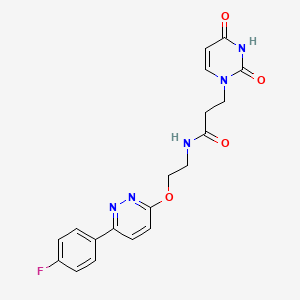
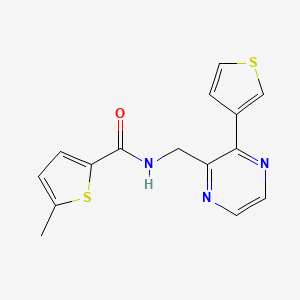

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)

![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
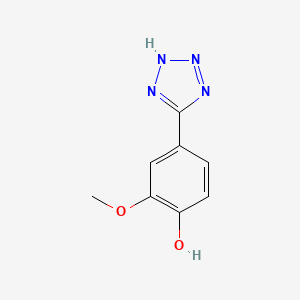
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
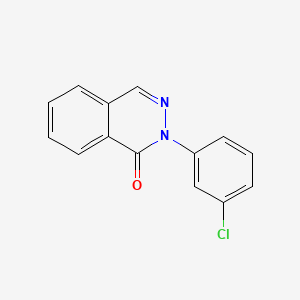
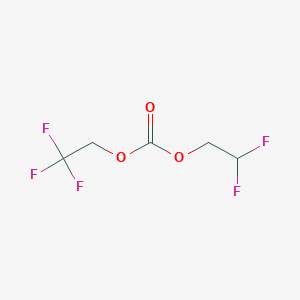
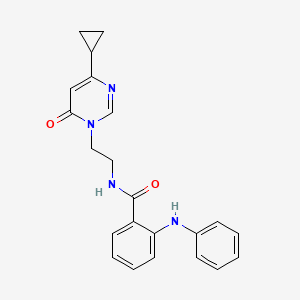


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)